(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile
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Overview
Description
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles This compound is characterized by the presence of a benzo[d]thiazole moiety, a hydroxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Acrylonitrile Moiety: The acrylonitrile group can be introduced via a Knoevenagel condensation reaction between the benzo[d]thiazole derivative and a suitable aldehyde in the presence of a base such as piperidine.
Hydroxylation and Methoxylation: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methoxylation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its structural features make it a candidate for investigating the mechanisms of various biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biological pathways.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-phenylacrylonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
(Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-chlorophenyl)acrylonitrile: Contains a chloro group instead of a methoxy group, which could influence its chemical properties and applications.
Uniqueness
The presence of the methoxy group in (Z)-2-(benzo[d]thiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)acrylonitrile distinguishes it from similar compounds. This functional group can significantly impact the compound’s reactivity, solubility, and interaction with biological targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(4-methoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c1-21-12-8-6-11(7-9-12)16(20)13(10-18)17-19-14-4-2-3-5-15(14)22-17/h2-9,20H,1H3/b16-13- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHTWUOFBZNSHJ-SSZFMOIBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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